N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[1,1’-biphenyl]-2-yl-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines biphenyl, chlorophenyl, and benzothieno pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-2-yl-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl and chlorophenyl intermediates, followed by the construction of the benzothieno pyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., palladium-based catalysts).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-2-yl-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1,1’-biphenyl]-2-yl-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1,1’-biphenyl]-2-yl-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[1,1’-biphenyl]-2-yl-2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **N-[1,1’-biphenyl]-2-yl-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-[1,1’-biphenyl]-2-yl-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H24ClN3O2S2 |
---|---|
Molecular Weight |
558.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C30H24ClN3O2S2/c31-20-14-16-21(17-15-20)34-29(36)27-23-11-5-7-13-25(23)38-28(27)33-30(34)37-18-26(35)32-24-12-6-4-10-22(24)19-8-2-1-3-9-19/h1-4,6,8-10,12,14-17H,5,7,11,13,18H2,(H,32,35) |
InChI Key |
PFJRNRMEGLAORX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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